molecular formula C6H15ClN2O B6141896 2-amino-N-(tert-butyl)acetamide hydrochloride CAS No. 80008-05-5

2-amino-N-(tert-butyl)acetamide hydrochloride

Cat. No.: B6141896
CAS No.: 80008-05-5
M. Wt: 166.65 g/mol
InChI Key: WMOBCDULVRSMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(tert-butyl)acetamide hydrochloride is a salt of an amino acetamide (B32628) derivative characterized by a primary amino group, a secondary amide, and a tert-butyl group. Its hydrochloride form enhances its stability and solubility in aqueous media, rendering it suitable for various applications in research and development.

The significance of compounds like this compound in organic synthesis lies in their utility as bifunctional building blocks. The presence of both a primary amine and a secondary amide allows for sequential or selective reactions to build more complex molecular architectures. For instance, the primary amine can undergo reactions such as acylation, alkylation, or Schiff base formation, while the amide group can participate in hydrolysis or reduction under specific conditions. This dual reactivity is crucial for the efficient construction of peptidomimetics and other biologically relevant scaffolds.

A notable synthetic application of a closely related compound, 2-amino-N-tert-butyl-2-cyanoacetamide hydrochloride, is its role as a key intermediate in the synthesis of the oral alkylating agent temozolomide, which is used in the treatment of certain cancers. researchgate.net Methodologies developed for the synthesis of such analogs, often involving the reaction of an isocyanate with a protected aminoacetonitrile (B1212223) followed by deprotection, provide a likely pathway for the synthesis of this compound. researchgate.net

In contemporary chemical research, particularly in the field of medicinal chemistry, small molecules containing the amino acetamide motif are of significant interest. These structures are often explored for their potential as scaffolds for the development of new therapeutic agents. The tert-butyl group in this compound can be particularly advantageous in drug design. Its steric bulk can influence the conformation of a molecule, potentially leading to enhanced binding affinity and selectivity for a biological target. Furthermore, the lipophilic nature of the tert-butyl group can improve a compound's pharmacokinetic properties.

While direct research focusing exclusively on this compound is limited in publicly available literature, the broader class of 2-amino-N-substituted acetamides is actively investigated. These compounds serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands. The ability to readily modify the primary amino group and the amide functionality allows for the creation of diverse chemical libraries for high-throughput screening.

The general synthetic utility of related amino acid derivatives as building blocks in the preparation of peptides and other complex molecules is well-documented. nih.gov

The molecular structure of this compound comprises several key functional groups that dictate its chemical reactivity and potential applications in research.

Functional GroupDescriptionPotential Reactions
Primary Amino Group (-NH2) A basic nitrogen atom attached to the alpha-carbon. In the hydrochloride salt, this group is protonated (-NH3+).Acylation, Alkylation, Schiff base formation, Nucleophilic addition
Secondary Amide Group (-CONH-) A carbonyl group bonded to a nitrogen atom, which is further substituted with a tert-butyl group.Hydrolysis (acidic or basic), Reduction to an amine
tert-Butyl Group (-C(CH3)3) A bulky, sterically hindering alkyl group.Provides steric bulk, influences molecular conformation, enhances lipophilicity
Hydrochloride Salt The ionic interaction between the protonated amine and the chloride ion.Improves water solubility and stability of the compound.

The primary amino group is a key site for derivatization. Its nucleophilicity allows for reactions with a variety of electrophiles, enabling the attachment of different substituents to explore structure-activity relationships in medicinal chemistry programs. The protonated form in the hydrochloride salt renders the amine less nucleophilic until it is neutralized by a base.

The secondary amide bond is relatively stable but can be cleaved under harsh acidic or basic conditions. This stability is a common feature in many pharmaceutical compounds. The bulky tert-butyl group can sterically hinder the approach of reagents to the amide carbonyl, potentially influencing its reactivity compared to less substituted amides.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-tert-butylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)8-5(9)4-7;/h4,7H2,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBCDULVRSMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508674
Record name N-tert-Butylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71034-40-7
Record name N-tert-Butylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Preparations of 2 Amino N Tert Butyl Acetamide Hydrochloride

Established Synthetic Pathways from Glycine (B1666218) Derivatives

A prevalent and well-documented method for synthesizing 2-amino-N-(tert-butyl)acetamide hydrochloride begins with the amino acid glycine. This approach necessitates a three-stage process involving the protection of the amino group, formation of the amide bond with tert-butylamine (B42293), and subsequent deprotection to yield the final hydrochloride salt.

Amino Protection Strategies (e.g., Boc, Cbz, N-phthalyl)

To prevent self-polymerization and unwanted side reactions during the amidation step, the primary amino group of glycine must first be protected. Several protecting groups are commonly employed in organic synthesis for this purpose, with the choice often depending on the desired reaction conditions for subsequent steps and the required deprotection method.

tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used amino-protecting groups due to its stability under various conditions and its facile removal under mild acidic conditions. The protection of glycine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as sodium bicarbonate or sodium hydroxide (B78521), in an aqueous or mixed solvent system. google.com This reaction proceeds efficiently to yield N-(tert-butoxycarbonyl)glycine (Boc-glycine).

Carboxybenzyl (Cbz): The Cbz group is another staple in peptide synthesis and can be introduced by reacting glycine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The Cbz group is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenation, offering an orthogonal deprotection strategy compared to the Boc group. prepchem.comgoogle.com

N-phthalyl: The phthaloyl group provides robust protection for the amino group. It is introduced by reacting glycine with phthalic anhydride (B1165640), often at elevated temperatures. ekb.egresearchgate.net The resulting N-phthaloylglycine is highly crystalline and stable. Removal of the phthaloyl group is typically accomplished using hydrazine hydrate. google.com

Table 1: Comparison of Common Amino Protection Strategies for Glycine

Protecting Group Reagent for Introduction Typical Deprotection Conditions Key Characteristics
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate ((Boc)₂O) Mild acid (e.g., HCl, TFA) acsgcipr.orgnih.gov Acid-labile; widely used in solid-phase synthesis.
Cbz (Carboxybenzyl) Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenation (e.g., H₂/Pd-C) prepchem.comgoogle.com Stable to acid/base; removed by hydrogenolysis.

| N-phthalyl | Phthalic anhydride | Hydrazine hydrate google.com | Robust protection; forms stable crystalline derivatives. dnu.dp.ua |

Amidation Reactions and Conditions

Once the amino group of glycine is protected, the next step is the formation of an amide bond between the carboxylic acid of the protected glycine and tert-butylamine. This reaction, often referred to as a coupling reaction, typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

The coupling of N-protected glycine with the sterically hindered amine, tert-butylamine, can be achieved using various coupling reagents. nih.gov Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or water-soluble analogues. prepchem.com The reaction involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with tert-butylamine to form the desired amide, N-(tert-butyl)-2-(protected-amino)acetamide. The choice of solvent for this reaction is crucial, with aprotic solvents like chloroform or dichloromethane being commonly used. prepchem.com

An alternative to using coupling agents is to first convert the protected glycine into a more reactive acyl chloride. For instance, N-phthaloylglycine can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form N-phthaloylglycyl chloride. ekb.egdnu.dp.ua This acyl chloride is then reacted with tert-butylamine, usually in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl generated during the reaction, to yield the amide product. ekb.eg

Deprotection and Salt Formation Procedures

The final step in this synthetic sequence is the removal of the protecting group and the formation of the hydrochloride salt. The method of deprotection is dictated by the specific protecting group used in the initial step.

For the Boc-protected intermediate, deprotection is conveniently achieved by treatment with a strong acid. acsgcipr.org Using a solution of hydrogen chloride (HCl) in an anhydrous organic solvent, such as dioxane, methanol, or ethyl acetate (B1210297), accomplishes both the cleavage of the Boc group and the in-situ formation of the desired this compound salt. nih.govcommonorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, leaving the free amine which is then protonated by HCl. commonorganicchemistry.com

If the Cbz group was used, deprotection is carried out via catalytic hydrogenation. The Cbz-protected amide is dissolved in a suitable solvent like methanol or ethanol and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. prepchem.comgoogle.com Following the removal of the Cbz group, the resulting free amine can be treated with hydrochloric acid to precipitate the hydrochloride salt.

For the phthaloyl group, deprotection is accomplished by reacting the intermediate with hydrazine hydrate in a solvent such as ethanol or isopropanol, often with heating. google.com After the reaction, the phthalhydrazide byproduct is removed, and the free amine is isolated and subsequently converted to its hydrochloride salt.

Alternative Synthetic Routes and Novel Approaches

Beyond the classical glycine-based methods, alternative synthetic strategies have been developed. These routes often offer advantages such as fewer steps or the use of different, readily available starting materials.

Reactions Involving Chloroacetyl Chloride and Amines

A prominent alternative pathway involves a two-step process starting from chloroacetyl chloride. ijpsr.info This method circumvents the need for amino acid protection and deprotection steps.

The first step is the Schotten-Baumann-type reaction between chloroacetyl chloride and tert-butylamine. chemicalbook.com This reaction is typically performed in a suitable solvent like dichloromethane in the presence of a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the hydrogen chloride byproduct. ijpsr.infochemicalbook.com This efficiently produces the intermediate, 2-chloro-N-(tert-butyl)acetamide. nih.gov

In the second step, the chlorine atom of 2-chloro-N-(tert-butyl)acetamide is displaced by an amino group via nucleophilic substitution. This amination is commonly achieved by reacting the chloro-amide with a source of ammonia, such as aqueous or alcoholic ammonia, often under pressure in an autoclave to facilitate the reaction. google.com The final product, 2-amino-N-(tert-butyl)acetamide, is then converted to its hydrochloride salt by treatment with HCl.

Table 2: Two-Step Synthesis from Chloroacetyl Chloride

Step Reactants Product Typical Conditions
1. Amidation Chloroacetyl chloride, tert-butylamine 2-chloro-N-(tert-butyl)acetamide Aprotic solvent (e.g., CH₂Cl₂), base (e.g., triethylamine), 0°C to room temp. chemicalbook.com

| 2. Amination | 2-chloro-N-(tert-butyl)acetamide, Ammonia | 2-amino-N-(tert-butyl)acetamide | Aqueous or alcoholic ammonia, often under pressure and heat. google.com |

One-Pot Synthesis and Multicomponent Reactions

Modern synthetic chemistry emphasizes efficiency, often through one-pot or multicomponent reactions that reduce the number of separate workup and purification steps. While specific, widely adopted one-pot syntheses for this compound are not extensively detailed in the literature, related principles can be applied. For instance, procedures that combine amidation and subsequent transformations in a single reaction vessel are of great interest. nih.gov The synthesis of various amides has been achieved through one-pot procedures involving different starting materials and catalysts. chemicalbook.comresearcher.life The development of a true one-pot synthesis for the target compound from simple precursors remains an area for potential process optimization, potentially combining elements of the previously described routes in a telescoped sequence.

Optimization of Synthetic Processes for Research Scale and Purity

Optimizing the synthesis of this compound at the research scale is paramount to achieving high purity and yield. This involves a careful selection of solvents, catalysts, and reagents, as well as efficient isolation and purification methods.

Solvent Systems and Reaction Environment Influence

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and purity of the final product. In the synthesis of related N-tert-butyl amides, various organic solvents are employed, with their selection often dictated by the specific reaction pathway and reactants used.

For instance, in a known two-step synthesis of a related compound, 2-amino-N-tert-butyl-2-cyanoamide hydrochloride, tetrahydrofuran (THF) was initially used as the solvent. researchgate.net However, this method was associated with the use of environmentally unfriendly solvents and high energy consumption. An improved method utilizes dichloromethane as the reaction medium, which simplifies technological operations and reduces toxic solvent waste. researchgate.net

The reaction environment, including temperature and pressure, also plays a crucial role. For example, some syntheses are conducted at room temperature, while others may require heating to reflux to drive the reaction to completion. The optimization of these conditions is essential for maximizing yield and minimizing side product formation.

Table 1: Influence of Solvent on a Related Amide Synthesis

SolventReaction ConditionsObserved OutcomeReference
Tetrahydrofuran (THF)Standard literature procedureUnsatisfactory yield and purity, high energy consumption researchgate.net
DichloromethaneImproved process with solid baseHigh yield (72-80%), high purity (>99.5%), reduced waste researchgate.net
Anhydrous Alcohols (Methanol, Ethanol, etc.)Used in the preparation of L-2-aminobutanamide hydrochlorideEffective for Schiff base formation and subsequent steps google.com

Catalyst and Reagent Selection in Amide Bond Formation

The formation of the amide bond is a key step in the synthesis of this compound. The selection of appropriate catalysts and reagents is crucial for an efficient and selective reaction.

Copper-based catalysts, such as copper(II) trifluoromethanesulfonate (Cu(OTf)2), have been shown to be highly effective in the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate. researchgate.net This method offers excellent isolated yields under solvent-free conditions at room temperature. researchgate.net The choice of catalyst can significantly impact the reaction's efficiency, with different copper salts showing varying levels of activity. researchgate.net

In other synthetic approaches, strong acids like trifluoromethanesulfonic acid (TfOH) are used to catalyze the reaction. For instance, in a Ritter-type amidation, TfOH facilitates the reaction between an aldehyde, sodium azide, and tert-butyl acetate to form the corresponding N-(tert-butyl)benzamide. chemicalbook.com

The use of protecting groups is also a common strategy. For example, a benzyl carbamate (CBZ) group can be used to protect an amine during a synthetic sequence, which is later removed via hydrogenolysis.

Table 2: Comparison of Catalysts in a Related N-tert-butyl Amide Synthesis

Catalyst (5 mol%)SolventTemperature (°C)Yield (%)Reference
CuClNone5045 researchgate.net
CuINone5056 researchgate.net
CuONone5025 researchgate.net
Cu(OTf)2None5092 researchgate.net
CuBr2None5065 researchgate.net

Isolation and Purification Techniques in Synthetic Research

Effective isolation and purification techniques are essential to obtain this compound of high purity, which is critical for its intended applications. metrohm.com Common methods employed at the research scale include crystallization, chromatography, and extraction.

An improved process for a related compound highlights a streamlined approach where the intermediate is not purified before the final hydrolysis step, which is carried out in the same reaction medium. researchgate.net This simplification reduces time, energy consumption, and the amount of waste generated. researchgate.net

After the reaction is complete, the product is often isolated by filtration if it precipitates from the reaction mixture. Washing the precipitate with a suitable solvent helps to remove impurities. For instance, washing with cold water can effectively remove inorganic salts. chemicalbook.com

Further purification can be achieved through recrystallization from a suitable solvent or solvent mixture. In some cases, the product is obtained in high purity directly after filtration and washing, requiring no further purification steps. chemicalbook.com Chromatographic techniques, such as flash chromatography on silica gel, are also employed for purification, especially when dealing with complex mixtures or when very high purity is required.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The formation of the amide bond can proceed through several mechanistic pathways, depending on the chosen synthetic route.

For instance, the Ritter reaction, a method for synthesizing N-alkyl amides, involves the reaction of a nitrile with a carbocation source in the presence of a strong acid. The mechanism is believed to proceed through a nitrilium ion intermediate, which is then attacked by water to form the amide after tautomerization.

In syntheses utilizing protecting groups, the mechanism of deprotection is also of interest. For example, the removal of a CBZ group via hydrogenolysis involves the catalytic cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.

While detailed mechanistic studies specifically for the synthesis of this compound are not extensively reported in the provided context, the principles from related reactions provide a foundational understanding of the likely transformations.

Chemical Reactivity and Transformations of 2 Amino N Tert Butyl Acetamide Hydrochloride

Reactivity of the Primary Amine Functional Group

The primary amino group in 2-amino-N-(tert-butyl)acetamide is a nucleophilic center, making it susceptible to a variety of substitution and addition reactions. These transformations are fundamental in modifying the compound's structure and properties.

Acylation Reactions for N-Substitution

The primary amine can readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction, typically conducted in the presence of a base to neutralize the acid byproduct, results in the formation of a new amide linkage, yielding N-substituted derivatives. The synthesis of N-acetyl amide derivatives of amino acids often employs the coupling of an amine with the amino acid, which can be achieved directly or through an activated ester intermediate. researchgate.netnih.gov However, the acylation of some amino-containing compounds can occasionally lead to the formation of mixed or bis-acylated products, necessitating careful control of reaction conditions. nih.gov

The general reaction is as follows: R-CO-L + H₂N-CH₂-CONH-C(CH₃)₃ → R-CONH-CH₂-CONH-C(CH₃)₃ + HL (where L is a leaving group, such as Cl or OCOR)

Below is a table of potential acylation reactions with various acylating agents.

Acylating AgentReagent ClassProduct Name
Acetyl chlorideAcid Halide2-(acetylamino)-N-(tert-butyl)acetamide
Benzoyl chlorideAcid Halide2-(benzoylamino)-N-(tert-butyl)acetamide
Acetic anhydride (B1165640)Acid Anhydride2-(acetylamino)-N-(tert-butyl)acetamide
Succinic anhydrideAcid Anhydride4-((2-((tert-butyl)amino)-2-oxoethyl)amino)-4-oxobutanoic acid

Alkylation Reactions and Amine Functionalization

Alkylation of the primary amine introduces alkyl substituents onto the nitrogen atom. This transformation is typically achieved by reacting the amine with an alkyl halide in the presence of a base. The N-alkylation of amino groups can sometimes be challenging to achieve under mild conditions. Often, forcing conditions or the use of protecting groups, such as tosylates, are required to facilitate the reaction and prevent side reactions. monash.edu A significant challenge in the alkylation of primary amines is controlling the degree of substitution, as the reaction can proceed to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A general scheme for mono-alkylation is: R-X + H₂N-CH₂-CONH-C(CH₃)₃ → R-NH-CH₂-CONH-C(CH₃)₃ + HX (where X is a halide)

The following table illustrates potential outcomes of alkylation with different agents.

Alkylating AgentReagent ClassExpected Major Product (Mono-alkylated)
Methyl iodideAlkyl HalideN-(tert-butyl)-2-(methylamino)acetamide
Benzyl (B1604629) bromideAlkyl HalideN-(tert-butyl)-2-(benzylamino)acetamide
Ethyl bromoacetateAlkyl HalideN-(2-((tert-butyl)amino)-2-oxoethyl)glycine ethyl ester

Condensation Reactions and Imine Formation

The primary amine of 2-amino-N-(tert-butyl)acetamide can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org The formation of the C=N double bond is a characteristic transformation for primary amines. masterorganicchemistry.comlibretexts.org N-tert-butanesulfinyl imines, for example, are readily prepared by condensing enantiomerically pure tert-butanesulfinamide with a wide array of aldehydes and ketones. nih.gov

The general reaction is: R-CHO + H₂N-CH₂-CONH-C(CH₃)₃ ⇌ R-CH=N-CH₂-CONH-C(CH₃)₃ + H₂O

This table shows examples of imines formed from condensation with various carbonyl compounds.

Carbonyl CompoundCompound ClassProduct (Imine) Name
BenzaldehydeAldehydeN-(tert-butyl)-2-(benzylideneamino)acetamide
AcetoneKetoneN-(tert-butyl)-2-((propan-2-ylidene)amino)acetamide
CyclohexanoneKetoneN-(tert-butyl)-2-(cyclohexylideneamino)acetamide
GlyoxalDialdehydeN,N'-(ethane-1,2-diylidene)bis(2-amino-N-(tert-butyl)acetamide)

Reactivity at the Amide Moiety

The N-(tert-butyl)acetamide group is characterized by a stable amide bond. However, this bond can be cleaved or transformed under specific reaction conditions.

Hydrolysis Pathways under Acidic and Basic Conditions

Amide hydrolysis involves the cleavage of the C-N bond, yielding a carboxylic acid and an amine. This process can be catalyzed by either acid or base, generally requiring heating. youtube.com

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release tert-butylamine (B42293) and 2-aminoacetic acid (glycine). Certain amide bonds can exhibit surprising instability and undergo hydrolysis even under mild acidic conditions, such as mixtures of trifluoroacetic acid and water at room temperature. nih.gov

H₂N-CH₂-CONH-C(CH₃)₃ + H₃O⁺ + H₂O → H₃N⁺-CH₂-COOH + H₃N⁺-C(CH₃)₃

Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate that expels the tert-butylamide anion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid. The final products are the carboxylate salt and tert-butylamine. youtube.comyoutube.com Tertiary amides are generally more resistant to cleavage than primary or secondary amides. arkat-usa.org

H₂N-CH₂-CONH-C(CH₃)₃ + OH⁻ → H₂N-CH₂-COO⁻ + H₂N-C(CH₃)₃

The table below summarizes the conditions and products for amide hydrolysis.

ConditionCatalystProducts
AcidicH₃O⁺ (e.g., HCl, H₂SO₄)2-Aminoacetic acid hydrochloride, tert-butylammonium (B1230491) chloride
BasicOH⁻ (e.g., NaOH, KOH)Sodium 2-aminoacetate, tert-butylamine

Transamidation Reactions

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is challenging due to the high stability of the amide bond, which makes the carbonyl carbon less electrophilic and the C-N bond difficult to break. rsc.org Consequently, these reactions often require catalysts or specific activating agents. rsc.orgresearchgate.net

Several methods have been developed to facilitate transamidation:

Metal Catalysis: Nickel and palladium catalysts have been shown to enable the transamidation of secondary amides by first converting them into more reactive non-planar N-Boc or N-tosyl amides. rsc.org

Metal-Free Activation: Reagents like tert-butyl nitrite (B80452) can promote transamidation at room temperature by proceeding through an N-nitrosamide intermediate. rsc.orgrsc.org

Base-Promoted Reactions: Strong bases such as sodium tert-butoxide and potassium tert-butoxide can mediate the transamidation of amides with various amines, often under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

A generalized scheme for transamidation is: H₂N-CH₂-CONH-C(CH₃)₃ + R₂NH --(Catalyst/Activator)--> H₂N-CH₂-CONR₂ + H₂N-C(CH₃)₃

The following table outlines different methodologies for transamidation.

MethodKey Reagent/CatalystDescription
Garg/Szostak MethodNickel or Palladium catalystsThe amide nitrogen is first protected (e.g., with a Boc group) to activate the C-N bond for cleavage and exchange. rsc.org
Sureshbabu/Kandasamy Methodtert-Butyl nitriteA metal-free approach where the secondary amide is converted to an N-nitrosamide intermediate, which then reacts with an incoming amine. rsc.orgrsc.org
Zhang/Dash MethodSodium or Potassium tert-butoxideA base-mediated, transition-metal-free protocol for the reaction between amides and primary amines. organic-chemistry.orgorganic-chemistry.org

Reactions Involving the Alpha-Carbon

The hydrogen atoms on the carbon adjacent to the amide carbonyl group (the α-carbon) exhibit a degree of acidity, enabling their removal by a strong base to form an enolate intermediate. This enolate is a key reactive species that serves as a nucleophile, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the alpha-position. While amides are generally less acidic than ketones or esters, their alpha-carbons can be deprotonated under appropriate conditions to participate in a variety of chemical transformations.

For 2-amino-N-(tert-butyl)acetamide itself, the alpha-carbon is not a stereocenter. However, if a substituent were introduced at this position, creating a chiral center, subsequent reactions involving enolate formation would have significant stereochemical implications. The formation of the trigonal planar enolate intermediate would lead to the loss of stereochemical information at the alpha-carbon, resulting in racemization.

Stereochemical control and analysis are more commonly explored through derivatization, particularly by reacting the primary amino group with a chiral derivatizing agent (CDA). This process creates a pair of diastereomers that can be separated and distinguished using standard chromatographic or spectroscopic techniques. While this derivatization does not occur at the alpha-carbon, it is a critical method for the stereochemical analysis of alpha-amino amide structures. Several reagents are employed for this purpose, each imparting distinct properties to the resulting diastereomers. nih.govresearchgate.net

Table 1: Common Chiral Derivatizing Agents (CDAs) for Amino Groups

Derivatizing AgentAcronymResulting LinkageKey Features
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)N-ArylHigh enantioselectivity, UV-active derivatives. nih.gov
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCThioureaUsed for separating enantiomers via HPLC. nih.gov
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEUrethaneProvides good separation for complex stereoisomers. nih.gov
o-Phthalaldehyde/Isobutyryl-L-cysteineOPA/IBLCIsoindoleCreates highly fluorescent derivatives for sensitive detection. nih.gov
N-tert-Butyloxycarbonyl-D-cysteineBoc-D-CysIsoindole (with OPA)Used for HPLC-based separation of amino acid enantiomers. researchgate.netbohrium.com

The generation of an enolate from 2-amino-N-(tert-butyl)acetamide or a suitably N-protected derivative allows for the introduction of a wide array of functional groups at the alpha-carbon. This nucleophilic enolate can react with various electrophiles to form new covalent bonds. This strategy is a cornerstone of synthetic organic chemistry for building molecular complexity. chemistryviews.orgnih.gov

Key transformations include:

Alkylation: Reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce alkyl substituents at the alpha-position.

Aldol-type Reactions: Addition of the enolate to aldehydes or ketones to form β-hydroxy amide derivatives.

Acylation: Reaction with acyl chlorides or anhydrides to yield β-keto amides.

Amination: More advanced methods allow for the direct introduction of a nitrogen-containing group. For instance, a direct α-amination of amides can be achieved using tert-butanesulfinamide in the presence of an activating agent like trifluoromethanesulfonic anhydride, furnishing an α-amino amide from a simpler amide precursor. chemistryviews.orgnih.gov

These reactions provide powerful tools for modifying the scaffold of 2-amino-N-(tert-butyl)acetamide, enabling the synthesis of a diverse range of derivatives with tailored properties.

Table 2: Potential Reactions for Functionalizing the Alpha-Carbon

Reaction TypeElectrophileFunctional Group IntroducedGeneral Conditions
AlkylationAlkyl Halide (R-X)Alkyl group (-R)Strong base (e.g., LDA), aprotic solvent.
Aldol AdditionAldehyde/Ketone (R₂C=O)β-Hydroxyalkyl group (-C(OH)R₂)Strong base, low temperature.
AcylationAcyl Halide (RCOCl)Acyl group (-COR)Strong base, aprotic solvent.
Aminationtert-ButanesulfinamideAmino group (-NH₂)Tf₂O, 2-iodopyridine. chemistryviews.orgnih.gov

Oligomerization and Polymerization Studies

Direct polymerization studies involving 2-amino-N-(tert-butyl)acetamide hydrochloride as a monomer are not extensively documented in the literature. However, its structure is that of an N-substituted glycine (B1666218) amide, making it highly relevant to the field of polypeptoids. Polypeptoids, or poly(N-substituted glycines), are a class of polymers that mimic the structure of peptides but feature side chains attached to the backbone nitrogen atom rather than the alpha-carbon. lsu.edu This structural difference renders them resistant to proteolytic degradation.

The most common method for synthesizing polypeptoids is the "sub-monomer" approach, which is well-suited for automated solid-phase synthesis. google.com This method involves a two-step iterative cycle:

Acylation: A resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid.

Nucleophilic Displacement: The resulting α-bromoacetamide is treated with a primary amine, which displaces the bromide to form an N-substituted glycine monomer unit. The side chain of the polypeptoid is determined by the choice of the primary amine in this step.

To create a polypeptoid with N-tert-butyl side chains, tert-butylamine would be used as the primary amine sub-monomer.

Another significant route to related polymers is the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NN-CAs). nsf.gov This method offers a pathway to well-defined, high molecular weight polypeptoids with low polydispersity. While the direct polymerization of 2-amino-N-(tert-butyl)acetamide is not a standard method, the principles of polypeptoid chemistry provide a clear framework for how monomer units with its specific N-substituent could be incorporated into a polymer chain.

Table 3: Comparison of Polymerization Methods for Polypeptoids

MethodMonomers / ReagentsKey AdvantagesKey Disadvantages
Sub-monomer SynthesisHaloacetic acid, primary amines (e.g., tert-butylamine)High side-chain diversity, compatible with automation. google.comStep-wise synthesis can be slower for high MW polymers.
Ring-Opening Polymerization (ROP)N-Substituted N-Carboxyanhydrides (NN-CAs)Access to high MW polymers, controlled molecular weight, narrow distribution. lsu.edunsf.govMonomer synthesis can be complex and sensitive.

Role As a Key Intermediate and Building Block in Complex Chemical Syntheses

Precursor in Medicinal Chemistry Research (excluding clinical data)

In the realm of medicinal chemistry, the quest for new therapeutic agents relies heavily on the synthesis of diverse molecular structures. 2-Amino-N-(tert-butyl)acetamide hydrochloride provides a simple yet effective starting point for constructing molecules with potential pharmacological relevance.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, with approximately 60% of unique small-molecule drugs featuring a nitrogen-based heterocyclic ring. universiteitleiden.nl These rings are crucial for biological activity, often facilitating interactions with enzymes and receptors through hydrogen bonding. mdpi.com

Building blocks like 2-amino-N-(tert-butyl)acetamide are instrumental in the construction of these heterocyclic systems. The primary amine group is a key reactive site for cyclization reactions. For instance, in syntheses related to the formation of thiazole rings—a heterocycle found in numerous biologically active molecules—amino-amide precursors are frequently employed. nih.gov The general strategy involves acylating the amine and then reacting it with other reagents to close the ring, demonstrating how a simple acyclic precursor can be transformed into a complex and medicinally important heterocyclic system.

The structure of this compound is an ideal scaffold for chemical elaboration. By modifying the primary amine, chemists can generate libraries of related compounds to screen for biological activity. A parallel example is seen in the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives, where the core structure is reacted with various amines to produce a series of new molecules. irejournals.com These derivatives have been synthesized and evaluated for their antibacterial activities against several bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus. irejournals.com

This approach highlights the utility of the 2-amino acetamide core as a foundational template. The tert-butyl group in this compound provides steric bulk, which can be advantageous in tuning the pharmacological properties of a final compound, influencing its binding affinity and metabolic stability.

Table 1: Examples of Scaffolds and Heterocycles Derived from Amino-Acetamide Intermediates

Intermediate Type Resulting Scaffold/Heterocycle Potential Application
2-Amino-N-aryl acetamide N-phenylacetamide derivatives Antibacterial Agents irejournals.com
2-Amino-amide precursor Thiazole derivatives Core of various biologically active molecules nih.gov

Chemical probes are small molecules designed to study and manipulate biological systems, often by selectively interacting with a specific protein or biomolecule. mdpi.com These tools can be functionalized with reporter groups, such as fluorophores or biotin, to allow for visualization and detection. researchgate.net Fluorescent amino acids, for example, are widely used as building blocks for creating probes to study peptides and proteins without disrupting their native function. mit.edu

While the this compound structure is a versatile precursor for pharmacologically active compounds, its specific use in the documented synthesis of research probes like fluorescent or affinity labels is not extensively reported in the available literature. Theoretically, its primary amine could serve as an attachment point for reporter groups, but specific examples of such applications are not readily found.

Building Block in Agrochemical Synthesis

The utility of this compound and its close analogs extends into the agrochemical sector, where it serves as a key intermediate in the production of modern pesticides.

A structurally related compound, 2-amino-N-(2,2,2-trifluoroethyl) acetamide, is a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide and acaricide. researchgate.net Fluralaner belongs to the isoxazoline (B3343090) class of insecticides, which act by disrupting the function of GABA-gated chloride ion channels in insects. researchgate.net The acetamide intermediate provides a critical piece of the final molecular structure. This demonstrates the value of such building blocks in developing sophisticated agrochemicals that are effective and possess novel modes of action.

The importance of the amide functional group is a recurring theme in pesticide chemistry. Potent insecticides such as chlorantraniliprole and cyantraniliprole are also amide compounds containing heterocyclic motifs, underscoring the value of intermediates that can be used to construct these features.

The synthesis of agrochemically active compounds from intermediates like 2-amino-N-(substituted)acetamide involves multi-step chemical transformations. For example, the path to creating isoxazoline insecticides involves reacting the 2-amino-N-(2,2,2-trifluoroethyl)acetamide intermediate with a carboxylic acid derivative and hydroxylamine hydrochloride. researchgate.net This is followed by subsequent reactions that induce cyclization to form the final, biologically active isoxazoline ring system. This process illustrates how a relatively simple building block is elaborated into a complex and commercially significant agrochemical derivative. researchgate.net

Table 2: Application of an Acetamide Intermediate in Agrochemical Synthesis

Intermediate Final Active Ingredient Class / Function
2-amino-N-(2,2,2-trifluoroethyl) acetamide Fluralaner Isoxazoline Insecticide / Acaricide researchgate.net

Applications in Peptide and Peptide Mimetic Chemistry

The structural components of this compound make it a valuable tool in the field of peptide chemistry. Its resemblance to a modified amino acid allows for its use in creating synthetic peptides and peptidomimetics with tailored properties.

Incorporation into Peptide Nucleic Acid (PNA) Monomers and Dimers

Peptide Nucleic Acid (PNA) is a synthetic DNA analog where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit linked by peptide bonds. This neutral backbone allows PNA to bind to target DNA and RNA sequences with high affinity and specificity, as the electrostatic repulsion present in natural nucleic acids is eliminated. mdpi.com PNA's resistance to degradation by nucleases and proteases further enhances its potential in diagnostics and therapeutics. mdpi.com

This compound can be envisioned as a precursor to a modified N-(2-aminoethyl)glycine monomer. The incorporation of its core structure would introduce an N-(tert-butyl)acetamide group onto the PNA backbone. The bulky and hydrophobic tert-butyl group can influence the physicochemical properties of the resulting PNA oligomer, potentially affecting its:

Binding Affinity: The tert-butyl group could sterically influence the hybridization with target nucleic acids.

Solubility: The hydrophobicity of the tert-butyl group may alter the solubility of the PNA strand in aqueous environments.

Cellular Uptake: Modifications to the PNA backbone are a key strategy for improving delivery into cells.

The synthesis of PNA monomers often involves the use of building blocks protected with groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) to control the step-wise assembly of the oligomer. nih.gov

Development of Modified Peptides and Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with modified molecular structures to enhance properties such as stability and oral bioavailability. The N-tert-butyl group is a common moiety in this context. The tert-butyl group itself is frequently used as a protecting group for the side chains of amino acids like serine, threonine, and tyrosine during solid-phase peptide synthesis. peptide.compeptide.com

The introduction of a structure derived from 2-amino-N-(tert-butyl)acetamide into a peptide chain serves to create a non-natural amino acid residue. This modification can confer several advantages:

Increased Stability: The amide bond involving the bulky tert-butyl group can be more resistant to enzymatic cleavage by proteases compared to standard peptide bonds.

Conformational Constraint: The steric bulk of the tert-butyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation that may enhance binding to a biological target.

Altered Immunogenicity: Chemical modifications, such as the addition of a tert-butyl group to a peptide, have been shown to alter the immunogenicity of the molecule. nih.gov This can be a critical factor in the development of peptide-based therapeutics.

Use in Materials Science Research

The reactivity of the primary amine in this compound allows it to be used as a monomer in polymerization reactions, leading to the creation of advanced materials with specific, tunable properties.

Synthesis of Thermoresponsive Amine-Epoxide Adducts

A key application of primary amines in materials science is their reaction with epoxides to form amine-epoxide adducts. This chemistry is the foundation for many epoxy resins and adhesives. nih.gov When specific amine and epoxide monomers are chosen, the resulting materials can exhibit stimuli-responsive behavior, such as thermoresponsiveness.

Research has demonstrated the synthesis of novel, oligomeric thermoresponsive epoxide-amine adducts by reacting a primary amine, 2-amino-N-isopropylacetamide, with glycerol diglycidyl ether. nih.gov These oligomers display Lower Critical Solution Temperature (LCST) behavior in water, meaning they are soluble at lower temperatures but become insoluble and phase-separate as the temperature is raised. nih.gov

By analogy, 2-amino-N-(tert-butyl)acetamide can serve as the amine component in a similar reaction. The primary amine group would react with epoxide groups in a step-growth polymerization. The resulting adduct would feature pendant N-(tert-butyl)acetamide side chains. The properties of these side chains, particularly the hydrophobicity of the tert-butyl group, would be expected to strongly influence the LCST of the final material.

Amine MonomerEpoxide MonomerResulting Adduct PropertyPotential Application
2-amino-N-isopropylacetamide nih.govGlycerol diglycidyl ether nih.govThermoresponsive (LCST behavior) nih.govSmart hydrogels, coatings
This compoundDi-epoxides (e.g., glycerol diglycidyl ether)Expected thermoresponsive behavior with a potentially lower LCST due to the increased hydrophobicity of the tert-butyl group compared to the isopropyl group.Injectable drug delivery systems, smart surfaces

Role in Novel Polymer Architectures

The reaction between primary amines and di-epoxides is a form of 'click' chemistry that can be used to synthesize new families of polymers, such as poly(β-hydroxyl amine)s. nih.gov This polymerization process is highly efficient and offers significant advantages:

It can be performed in water at room temperature. nih.gov

It does not require a catalyst or inert atmospheric conditions. nih.gov

It generates no byproducts, simplifying purification. nih.gov

In this scheme, 2-amino-N-(tert-butyl)acetamide (following neutralization of the hydrochloride salt) can function as an AA-type monomer, where the primary amine contains two reactive hydrogens. When reacted with a BB-type di-epoxide monomer, it can form linear, amphiphilic homopolymers. nih.gov The resulting polymer chain would possess a backbone rich in hydroxyl groups and secondary amines, with N-(tert-butyl)acetamide groups as regularly spaced side chains.

The modularity of this synthesis allows for facile tuning of the polymer's properties. By varying the structure of the di-epoxide, the characteristics of the final polymer architecture can be precisely controlled, making it possible to design materials with specific thermal aggregation behaviors for a wide range of applications. nih.gov

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are pivotal in elucidating the detailed structural and dynamic properties of molecules. Beyond simple confirmation of presence, advanced methods provide insight into the three-dimensional arrangement of atoms (conformation) and the electronic environment of the nuclei.

Detailed Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, variable temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR and variable-temperature studies offer deeper insights into connectivity and conformational dynamics.

2D NMR: For a molecule like 2-amino-N-(tert-butyl)acetamide hydrochloride, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous signal assignment. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A distinct cross-peak would be expected between the N-H proton of the amide and the protons of the adjacent methylene (B1212753) (-CH2-) group. Similarly, the protons of the primary amine (-NH2, which would likely be a protonated -NH3+ group in the hydrochloride form) would show correlations to the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methylene protons to their corresponding carbon atom and the tert-butyl protons to the quaternary and methyl carbons of that group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The amide N-H proton to the carbonyl carbon (C=O) and the methylene carbon (-CH2-).

The methylene protons to the carbonyl carbon and the carbon of the primary amine group.

The tert-butyl protons to the amide nitrogen and the quaternary carbon of the tert-butyl group.

Variable Temperature (VT) NMR: Amide bonds, including the one in 2-amino-N-(tert-butyl)acetamide, exhibit restricted rotation due to the partial double-bond character of the C-N bond. harvard.edu This can lead to the observation of distinct conformers (cis and trans) at low temperatures. VT-NMR studies would be instrumental in probing this dynamic process. By acquiring spectra at different temperatures, it would be possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the energy barrier to rotation.

Expected ¹H and ¹³C NMR Chemical Shifts: Based on analogues, the following table outlines the anticipated chemical shifts.

GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale / Notes
tert-Butyl -C(CH₃)₃~1.3~28Shielded aliphatic environment.
tert-Butyl C (CH₃)₃-~51Quaternary carbon attached to nitrogen.
Methylene -CH₂-~3.5 - 4.0~40-45Deshielded by adjacent carbonyl and protonated amine.
Carbonyl -C=O--~170-175Typical chemical shift for an amide carbonyl.
Amine -NH₃⁺~8.0 - 8.5-Broad signal, exchangeable with D₂O.
Amide -NH-~7.5 - 8.0-Broad signal, exchangeable with D₂O.

Data are estimations based on general chemical shift theory and data for N-tert-butylacetamido complexes and other amino acid derivatives. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Insight

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to bond strength, geometry, and intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The infrared spectrum would be dominated by characteristic absorptions of the functional groups. The presence of the hydrochloride salt would influence the N-H stretching regions significantly.

N-H Stretching: The protonated primary amine (-NH₃⁺) would exhibit broad, strong absorptions in the 3200-2800 cm⁻¹ region. The secondary amide N-H stretch would appear as a distinct band around 3300 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the methylene and tert-butyl groups would be observed just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption is expected around 1680-1660 cm⁻¹. The exact position is sensitive to hydrogen bonding.

Amide II Band (N-H Bend): This band, typically around 1550 cm⁻¹, arises from a coupling of N-H bending and C-N stretching.

N-H Bending: Bending vibrations for the -NH₃⁺ group would also be present in the fingerprint region.

A gas-phase IR spectrum for the related N-tert-butylacetamide shows key peaks that support these assignments. nist.gov

Raman Spectroscopy: Raman spectroscopy, being sensitive to changes in polarizability, provides complementary information. Non-polar bonds and symmetric vibrations often give strong Raman signals.

C-C and C-N Stretching: Skeletal vibrations of the carbon backbone would be visible in the 800-1200 cm⁻¹ region.

Symmetric CH₃ Bending: The symmetric deformation of the methyl groups in the tert-butyl moiety would produce a characteristic signal.

Amide Bands: While the Amide I band is also Raman active, other amide modes can be observed. The Raman spectra of related compounds like tert-butylamine (B42293) show characteristic bands for the tert-butyl group. researchgate.net

Analysis of both FT-IR and Raman spectra can differentiate between different solid-state polymorphs or conformers, as subtle changes in molecular geometry and intermolecular interactions would lead to shifts in vibrational frequencies. nih.gov

Mass Spectrometry for Fragmentation Analysis in Complex Systems

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the exact mass of the protonated molecule [M+H]⁺. The fragmentation pattern, typically studied using tandem MS (MS/MS), offers valuable structural information.

For the cation of 2-amino-N-(tert-butyl)acetamide, key fragmentation pathways would involve cleavage at the bonds adjacent to the nitrogen atoms and the carbonyl group.

Expected Fragmentation Pathways:

Loss of Ammonia (NH₃): Cleavage of the C-N bond of the primary amine is a common pathway for amino compounds.

Cleavage of the Amide Bond: The C(O)-N bond can cleave, leading to fragments corresponding to the acylium ion [CH₂(NH₂)-C=O]⁺ and the tert-butylamine radical cation.

α-Cleavage at the Amide Nitrogen: The bond between the tert-butyl group and the amide nitrogen is susceptible to cleavage, leading to the formation of a stable tert-butyl cation ([C₄H₉]⁺, m/z = 57). This is often a very prominent peak for tert-butyl containing compounds. nist.govpearson.com

Loss of the tert-Butyl Group: Fragmentation can lead to the loss of isobutylene, resulting in a protonated glycinamide (B1583983) fragment.

The mass spectrum of the related N-tert-butylacetamide shows a prominent base peak at m/z 58, corresponding to the [C₄H₁₀N]⁺ fragment, and a significant peak at m/z 100, resulting from α-cleavage. nist.gov A similar pattern, with additional fragments related to the amino group, would be expected for the target molecule.

Fragment IonProposed StructureExpected m/z
[M+H]⁺[H₂NCH₂CONH₂(C(CH₃)₃)]⁺131
[M+H - NH₃]⁺[CH₂CHCONH₂(C(CH₃)₃)]⁺114
[C₄H₉]⁺tert-Butyl cation57
[H₂NCH₂CO]⁺Aminoacylium ion58
[H₂N=CH₂]⁺Iminium ion from α-cleavage30

X-ray Crystallography of the Compound and Its Derivatives

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of related structures provides a strong basis for predicting its solid-state conformation and interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would be heavily influenced by a network of hydrogen bonds involving the protonated primary amine (-NH₃⁺), the amide N-H group, the carbonyl oxygen (C=O), and the chloride anion (Cl⁻).

Hydrogen Bond Donors: The primary donors are the three protons of the -NH₃⁺ group and the single proton of the -NH- group.

Hydrogen Bond Acceptors: The primary acceptors are the carbonyl oxygen and the chloride anion.

Based on crystal structures of similar compounds like tert-butyl N-acetylcarbamate and other aromatic oligoamides, it is highly probable that the molecules would form extensive hydrogen-bonded networks. nih.govnih.gov For instance, centrosymmetric dimers linked by N-H···O=C hydrogen bonds between the amide groups are a common motif. nih.gov

Conformational Analysis in the Solid State

In the absence of direct single-crystal X-ray diffraction data for this compound, a predictive analysis of its solid-state conformation relies on the study of analogous structures and the fundamental principles of molecular packing. The conformation of a molecule in a crystalline lattice is a delicate balance of intramolecular forces, which dictate the preferred geometry of an isolated molecule, and intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern how molecules arrange themselves in a crystal.

For this compound, the protonated primary amine (–NH3+) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the amide nitrogen (N-H) are hydrogen bond acceptors and donors, respectively. The chloride counter-ion (Cl-) acts as a primary hydrogen bond acceptor. It is therefore anticipated that the crystal structure would be dominated by a network of hydrogen bonds. Specifically, N-H···Cl and N-H···O interactions are expected to be prominent.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers powerful tools to investigate the properties of this compound at the molecular level, providing data that complements and, in this case, precedes experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, can provide optimized molecular geometry, electronic properties, and reactivity indicators.

The calculations would reveal key bond lengths, bond angles, and dihedral angles of the molecule in its gaseous ground state. The distribution of electron density can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity. In studies of similar acetamide (B32628) derivatives, DFT has been used to correlate these electronic parameters with observed chemical behavior. patsnap.com

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Value/Location Significance
HOMO Energy Typically negative value (eV) Electron-donating capability
LUMO Energy Typically near-zero or positive value (eV) Electron-accepting capability
HOMO-LUMO Gap Difference between LUMO and HOMO energies (eV) Chemical reactivity and stability
Dipole Moment Vector quantity (Debye) Molecular polarity and intermolecular interactions

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational changes and dynamics. nih.gov An MD simulation of this compound, typically in a solvent box of water to mimic physiological conditions, would involve numerically solving Newton's equations of motion for the system of atoms.

These simulations can explore the conformational landscape of the molecule, identifying the most stable or frequently visited conformations. nih.gov By analyzing the trajectory of the simulation, one can observe the flexibility of different parts of the molecule, such as the rotation of the tert-butyl group or the flexibility of the acetamide backbone. The simulations would also detail the dynamics of the hydrogen bonding network between the molecule and surrounding water molecules, as well as the interaction of the chloride ion.

From the MD trajectories, it is possible to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations on related amino acid and peptide systems have provided crucial insights into their dynamic behavior and interaction with their environment. researchgate.netnih.gov

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure that are used to predict its chemical and physical properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. For this compound, these descriptors can be calculated using the output from DFT calculations.

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Global Softness (S): Calculated as 1 / (2η). It is the reciprocal of hardness.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.

Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the primary amine and carbonyl oxygen would be expected to be key sites of reactivity. By correlating these descriptors with experimental data from a series of related compounds, it is possible to build predictive models for chemical reactivity. Studies on other acetamide derivatives have successfully used these descriptors to understand their reactivity profiles. mdpi.com

Table 2: Key Quantum Chemical Descriptors

Descriptor Formula Interpretation
Electronegativity (χ) (I + A) / 2 Tendency to attract electrons
Chemical Hardness (η) (I - A) / 2 Resistance to charge transfer
Global Softness (S) 1 / (2η) Propensity for chemical reactions

Molecular Docking for Theoretical Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking could be used to theoretically explore its potential interactions with the binding sites of various protein targets. This process is strictly for predicting binding modes and affinities and makes no claims about biological activity or efficacy.

The process involves preparing a 3D structure of the small molecule (the ligand) and the macromolecular target (the receptor). The ligand's conformational flexibility is often taken into account. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the receptor's binding site and use a scoring function to rank them.

The results of a docking study would provide a theoretical binding pose, highlighting potential intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target's active site. For instance, the protonated amine could form salt bridges with negatively charged residues like aspartate or glutamate, while the amide group could form hydrogen bonds with polar residues. The tert-butyl group would likely favor interactions with hydrophobic pockets. This type of analysis is a common first step in computational drug discovery to generate hypotheses about molecular recognition. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound

Derivatization and Structure Activity Relationship Sar Studies in Chemical Design Excluding Clinical Data

Design and Synthesis of 2-Amino-N-(tert-butyl)acetamide Hydrochloride Analogs

The synthesis of analogs of this compound can be systematically approached by modifying three key regions of the molecule: the primary amine group, the bulky tert-butyl group, and the acetamide (B32628) backbone. These modifications allow for a comprehensive exploration of the chemical space around the parent compound.

Modifications on the Amine Group

The primary amine group of 2-amino-N-(tert-butyl)acetamide is a prime target for modification to explore the impact of N-substitution on the compound's properties. A common strategy involves the alkylation or acylation of this amine. For instance, the synthesis of N-substituted glycine (B1666218) oligomers, also known as peptoids, provides a well-established methodology for introducing a wide variety of substituents onto the nitrogen atom of a glycine backbone nih.gov. This approach can be readily adapted to synthesize a library of N-alkyl and N-aryl derivatives of 2-amino-N-(tert-butyl)acetamide.

The general synthesis of 2-(alkylamino)acetamides involves the reaction of a primary or secondary amine with a suitable 2-halo-N-(tert-butyl)acetamide, such as 2-bromo-N-(tert-butyl)acetamide. This nucleophilic substitution reaction yields the corresponding N-substituted analog researchgate.net. The reaction conditions can be optimized to achieve good yields of the desired products researchgate.net.

Modification StrategyReagents and ConditionsResulting Analog Structure
N-AlkylationAlkyl halide, baseR-NH-CH2-CO-NH-C(CH3)3
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH3CN)R-CH2-NH-CH2-CO-NH-C(CH3)3
N-AcylationAcyl chloride or anhydride (B1165640), baseR-CO-NH-CH2-CO-NH-C(CH3)3

Table 1: Synthetic Strategies for Amine Group Modification

Modifications on the Tert-Butyl Group

The tert-butyl group is a defining feature of the molecule, imparting significant steric bulk. While direct modification of the tert-butyl group itself is challenging due to the lack of reactive sites, analogs with different bulky alkyl groups can be synthesized by employing alternative starting materials. Instead of tert-butylamine (B42293), other hindered primary amines can be used in the initial amide bond formation.

The synthesis of sterically hindered amides often requires specific coupling reagents to overcome the low reactivity of the hindered amine rsc.orgchimia.ch. For example, coupling a protected glycine derivative with amines such as 1-adamantylamine or 2,6-diisopropylaniline would yield analogs with different steric profiles around the amide nitrogen.

Hindered AmineCoupling MethodResulting Analog Structure
IsopropylamineStandard peptide coupling (e.g., DCC/HOBt)H2N-CH2-CO-NH-CH(CH3)2
1-AdamantylamineAcyl fluoride method for hindered amines rsc.orgH2N-CH2-CO-NH-(1-Adamantyl)
2,6-DiisopropylanilineUse of potent coupling agents like HATUH2N-CH2-CO-NH-(2,6-diisopropylphenyl)

Table 2: Synthesis of Analogs with Modified Bulky Groups

The synthesis of such analogs allows for a systematic investigation into how the size and shape of the lipophilic group influence the compound's chemical behavior.

Substitutions on the Acetamide Backbone

The acetamide backbone, derived from a glycine unit, offers a rich scaffold for introducing structural diversity. Substitutions at the α-carbon of the acetamide moiety can be achieved by starting with α-substituted amino acids instead of glycine. The preparation of N-acetyl, tert-butyl amide derivatives of all 20 proteinogenic amino acids demonstrates the feasibility of this approach nih.gov. By replacing the N-acetyl group with a suitable protecting group that can be removed later, a wide range of α-substituted analogs of 2-amino-N-(tert-butyl)acetamide can be synthesized.

The general synthetic route involves the coupling of an N-protected α-amino acid with tert-butylamine, followed by deprotection of the α-amino group. This method allows for the introduction of various side chains, from simple alkyl groups to more complex functionalized moieties.

Furthermore, the synthesis of α-substituted tert-butyl acrylates from aldehydes and Meldrum's acid provides another avenue for creating precursors to α-substituted acetamide derivatives researchgate.net. Additionally, the synthesis of 2-aminothiazole analogs from N-protected amino acids highlights the versatility of using amino acid precursors to build more complex heterocyclic structures onto the acetamide backbone ijcce.ac.ir.

α-Amino Acid PrecursorResulting α-Substituent (R)
Alanine-CH3
Valine-CH(CH3)2
Phenylalanine-CH2-Ph
Aspartic Acid-CH2-COOH

Table 3: Examples of α-Substitutions on the Acetamide Backbone

Exploration of Structure-Property Relationships for Chemical Applications

The synthesized analogs of this compound serve as a valuable library for probing structure-property relationships. By systematically altering the molecular architecture, one can gain insights into how these changes affect chemical reactivity and other properties.

Impact of Structural Modifications on Chemical Reactivity

The chemical reactivity of 2-amino-N-(tert-butyl)acetamide derivatives is significantly influenced by the nature of the substituents. Modifications to the primary amine, for instance, will alter its nucleophilicity. N-alkylation will generally increase the steric hindrance around the nitrogen, potentially slowing down its participation in reactions. Conversely, the introduction of electron-withdrawing groups through N-acylation will decrease the nucleophilicity of the amine.

Substitutions on the acetamide backbone can also have a profound effect on reactivity. The presence of electron-withdrawing or electron-donating groups at the α-carbon can influence the acidity of the α-protons and the reactivity of the adjacent carbonyl group. For example, α-sulfamate acetamides have been shown to have tunable reactivity as electrophiles, with the electronics of the amine group playing a key role in modulating the electrophilicity of the α-carbon researchgate.netacs.org.

The stability of the amide bond itself can be affected by the substitution pattern. Primary amides are generally more susceptible to hydrolysis than secondary and tertiary amides due to reduced steric hindrance around the carbonyl carbon solubilityofthings.com. Therefore, N-alkylation of the primary amine in 2-amino-N-(tert-butyl)acetamide would be expected to increase its stability towards hydrolysis.

Influence of Steric and Electronic Effects on Derivatives

The interplay of steric and electronic effects is crucial in determining the properties and reactivity of the derivatives of 2-amino-N-(tert-butyl)acetamide. The bulky tert-butyl group exerts a significant steric influence, which can hinder the approach of reagents to the amide carbonyl group and the adjacent functionalities rsc.org. This steric hindrance can be either a challenge in synthesis or a desirable feature for enhancing the stability of the molecule.

The electronic effects of substituents, particularly on the acetamide backbone, can be understood through the principles of inductive and resonance effects . Electron-donating groups at the α-carbon will increase the electron density of the carbonyl oxygen, potentially affecting its hydrogen bonding capabilities. Conversely, electron-withdrawing groups will decrease the electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Studies on N-substituted 1,8-naphthalimide derivatives have shown that acetamide substituents can significantly influence the electronic properties and solvent interactions of a molecule nih.gov. These findings suggest that substitutions on the acetamide backbone of 2-amino-N-(tert-butyl)acetamide could be used to fine-tune its electronic and solubility properties for specific chemical applications. The combination of steric bulk from the tert-butyl group and the electronic modulation from various substituents allows for a rich exploration of structure-property relationships.

Theoretical Studies on Interactions with Biological Targets

Theoretical investigations into the interactions of small molecules with biological targets are fundamental to modern drug discovery and chemical biology. These computational studies provide insights into binding modes, interaction energies, and the molecular determinants of specificity, guiding the design of more potent and selective agents. For "this compound," theoretical studies can elucidate its potential mechanisms of action against various biological targets, even in the absence of extensive empirical data.

Enzyme Inhibition Mechanism Research (e.g., aminoacyl-tRNA synthetase, carbonic anhydrase)

Aminoacyl-tRNA Synthetases (AaRS)

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis. nih.govmdpi.com Their indispensable role makes them attractive targets for the development of novel inhibitors. nih.govnih.gov The inhibition of these enzymes halts protein synthesis, leading to the attenuation of cellular growth. nih.gov Theoretical studies can model how "this compound" might interact with the active site of an AaRS.

The binding of substrates to AaRS typically involves two key steps: the formation of an aminoacyl-adenylate intermediate from an amino acid and ATP, followed by the transfer of the aminoacyl group to the tRNA. nih.gov Inhibitors are often designed to mimic the amino acid, ATP, or the transition state of the reaction.

"this compound," being a derivative of the amino acid glycine, could theoretically act as a competitive inhibitor at the amino acid binding site of glycyl-tRNA synthetase (GlyRS). The primary amino group and the carbonyl group of the acetamide moiety could form key hydrogen bonds with residues in the active site that normally recognize glycine. The tert-butyl group, being a bulky hydrophobic moiety, would likely occupy a hydrophobic pocket within the active site.

Table 1: Theoretical Interactions of this compound with a Hypothetical Glycyl-tRNA Synthetase Active Site

Functional Group of InhibitorPotential Interacting Residue TypeType of Interaction
Primary Amino Group (-NH2)Aspartic Acid / Glutamic AcidIonic Bond, Hydrogen Bond
Carbonyl Group (C=O)Arginine / Lysine / Backbone NHHydrogen Bond
tert-Butyl GroupLeucine / Isoleucine / ValineHydrophobic Interaction
Acetamide NHSerine / Threonine / Backbone C=OHydrogen Bond

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.commdpi.com They play crucial roles in pH regulation and various physiological processes. mdpi.com Many CA inhibitors are sulfonamide-based compounds that coordinate with the zinc ion in the enzyme's active site. mdpi.com

While "this compound" does not possess a sulfonamide group, theoretical studies could explore alternative binding modes. The primary amino group could potentially interact with the zinc ion, displacing the catalytic water molecule, although this interaction would likely be weaker than that of a sulfonamide. Additionally, the molecule could form hydrogen bonds with active site residues, such as threonine and glutamine, that are crucial for inhibitor binding.

Receptor Modulation Concepts and Structural Features

The modulation of receptors by small molecules is a cornerstone of pharmacology. Theoretical studies can predict how the structural features of "this compound" might enable it to interact with various receptor types, such as G-protein coupled receptors (GPCRs) or ion channels.

The primary amino group of the compound can be protonated at physiological pH, allowing for potential ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket. The tert-butyl group provides a significant hydrophobic feature that could favor binding to receptors with lipophilic pockets. The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for specific interactions with the receptor.

Table 2: Potential Receptor Interactions of this compound

Structural FeaturePotential Receptor Sub-siteType of Interaction
Protonated Amino GroupAnionic pocket (Asp, Glu)Ionic Interaction
tert-Butyl GroupHydrophobic pocketvan der Waals Forces
Amide N-HHydrogen bond acceptor (e.g., Ser, Thr)Hydrogen Bond
Amide C=OHydrogen bond donor (e.g., Gln, Asn)Hydrogen Bond

For instance, in a hypothetical receptor binding site, the protonated amine could form a salt bridge with an aspartic acid residue, while the tert-butyl group could be buried in a hydrophobic cavity lined with residues like leucine and phenylalanine. The amide group could then form hydrogen bonds with polar residues or the peptide backbone of the receptor, further stabilizing the complex.

Design Principles for Selective Molecular Probes

A selective molecular probe is a small molecule that interacts with a specific biological target with high affinity and selectivity, allowing for the study of that target's function. The design of such probes based on the scaffold of "this compound" would involve structural modifications to enhance affinity and selectivity for a particular target.

Derivatization for Selectivity

Derivatization is a key strategy for developing selective probes. By systematically modifying the structure of "this compound," one can tune its properties to achieve desired target engagement.

Modification of the Amino Group: Acylating the primary amino group with different substituents could modulate its basicity and steric profile, leading to altered interactions with the target protein.

Modification of the tert-Butyl Group: Replacing the tert-butyl group with other aliphatic or aromatic moieties could probe the size and nature of the hydrophobic pocket in the target's binding site. For example, replacement with a cyclohexyl or phenyl group could alter the van der Waals interactions. mdpi.com

Introduction of Additional Functional Groups: Adding functional groups such as hydroxyls, halogens, or nitriles at specific positions could introduce new hydrogen bonding or dipole-dipole interactions, thereby increasing affinity and selectivity.

Table 3: Design Principles for Selective Probes based on this compound

Modification StrategyRationale for SelectivityExample Modification
Varying the N-alkyl substituentOptimize hydrophobic interactionsReplace tert-butyl with isobutyl, cyclohexyl, or benzyl (B1604629)
Acylation of the primary amineModulate basicity and introduce new interactionsAcetylation, benzoylation
Introduction of polar groupsForm specific hydrogen bondsAddition of a hydroxyl group to the N-alkyl chain
Isosteric replacementFine-tune electronic and steric propertiesReplace the amide with a thioamide or triazole

For example, to design a selective probe for a specific enzyme, one could perform computational docking of a library of virtual derivatives of "this compound" into the enzyme's active site. The derivatives that show the most favorable binding energies and form specific interactions with non-conserved residues would be prioritized for synthesis and experimental validation. This structure-guided approach is a powerful tool in the development of selective molecular probes.

Advanced Analytical Methods for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 2-amino-N-(tert-butyl)acetamide hydrochloride from impurities, which may include starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Due to the polar and non-volatile nature of this compound, reversed-phase HPLC (RP-HPLC) is a highly suitable method for its purity assessment. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

For the analysis of compounds with similar amino acid amide structures, a C18 column is frequently the stationary phase of choice. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a consistent ionic form. Detection is commonly achieved using an ultraviolet (UV) detector, typically at a low wavelength (e.g., 200-220 nm) where the amide bond absorbs.

Table 1: Illustrative HPLC Parameters for the Analysis of Amino Acid Amide Compounds

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC):

Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability as a hydrochloride salt. The primary amino group and the amide functionality can lead to poor peak shape and adsorption on the column. Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. thermofisher.comsigmaaldrich.com

A common derivatization strategy for amino compounds is silylation, which involves replacing the active hydrogen atoms on the amino and amide groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. thermofisher.com Another approach is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), which converts the primary amine to a less polar trifluoroacetamide.

Once derivatized, the compound can be analyzed on a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Structural Elucidation and Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification of this compound and the characterization of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is ideal for the analysis of this compound as it does not require the analyte to be volatile. Electrospray ionization (ESI) is the most suitable ionization technique for this polar compound, typically operating in the positive ion mode to generate the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecule to obtain structural information. Collision-induced dissociation (CID) of the parent ion would be expected to yield characteristic fragment ions. For this compound, key fragmentations would likely involve the cleavage of the amide bond, loss of the tert-butyl group, and cleavages along the ethylamine (B1201723) backbone. diva-portal.orgncsu.edu The fragmentation pattern can be used to confirm the structure of the main compound and to identify related impurities in a mixture.

Table 2: Predicted Key Mass Spectral Fragments for 2-amino-N-(tert-butyl)acetamide [M+H]⁺

m/z (predicted)Fragment Structure / Loss
131.11[M+H]⁺
75.08Loss of tert-butyl group
57.07tert-butyl cation
30.05[CH₂NH₂]⁺

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides high chromatographic resolution and is a definitive tool for structural elucidation, provided the analyte is amenable to GC analysis. As with GC-FID, derivatization of this compound is essential prior to GC-MS analysis. sigmaaldrich.comnih.gov Silylation or acylation are common approaches.

The mass spectrometer, typically a quadrupole or ion trap, records the mass spectrum of the eluting derivatized compound. The electron ionization (EI) mass spectrum of the derivatized analyte will exhibit a characteristic fragmentation pattern that can be used for identification. For instance, TBDMS (tert-butyldimethylsilyl) derivatives of amino acids show typical fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other characteristic ions, which aids in confirming the structure. sigmaaldrich.com

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies

Elemental Analysis:

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and oxygen) of a pure sample. For this compound (C₆H₁₅ClN₂O), the theoretical elemental composition can be calculated and compared with the experimentally determined values. This comparison is a crucial criterion for confirming the empirical formula and assessing the purity of a synthesized batch of the compound. The presence of significant deviations between the theoretical and experimental values may indicate the presence of impurities or residual solvents.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₅ClN₂O)

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.01672.0643.24
HydrogenH1.011515.159.09
ChlorineCl35.45135.4521.28
NitrogenN14.01228.0216.82
OxygenO16.00116.009.60
Total 166.68 100.00

Thermogravimetric Analysis (TGA):

Thermogravimetric analysis provides information about the thermal stability and decomposition profile of a material. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a controlled atmosphere (e.g., nitrogen or air).

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry for its numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. researchgate.net The synthesis of amide bonds, a fundamental transformation in organic chemistry, has been a significant focus of this transition. semanticscholar.org While specific studies on the flow synthesis of 2-amino-N-(tert-butyl)acetamide hydrochloride are not yet prevalent, the existing literature on related compounds suggests a fertile ground for future research.

Automated synthesis platforms, capable of performing multi-step reactions with minimal human intervention, represent a paradigm shift in chemical research. nih.gov An automated apparatus has been successfully developed for the synthesis of substituted N-(carboxyalkyl)amino acids, demonstrating the feasibility of automating the production of compounds with similar structural motifs. nih.gov Such systems could be adapted for the high-throughput synthesis of derivatives of 2-amino-N-(tert-butyl)acetamide, enabling the rapid exploration of its chemical space. rsc.org The integration of real-time monitoring and artificial intelligence could further optimize reaction conditions and yields. nih.gov

Parameter Batch Synthesis Flow Synthesis
Reaction Scale Milligram to kilogramMicrogram to multi-ton
Heat Transfer Limited by vessel surface areaExcellent, high surface-to-volume ratio
Mass Transfer Often diffusion-limitedEnhanced through efficient mixing
Safety Handling of large quantities of hazardous materialsSmall reaction volumes, better containment
Reproducibility Can be variable between batchesHigh, due to precise control of parameters

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large libraries of related compounds for biological screening. nih.gov The structure of this compound, with its reactive amine group, makes it an ideal building block for the creation of diverse chemical libraries. nbinno.com

By reacting the primary amine with a variety of acylating agents, sulfonyl chlorides, or other electrophiles, a vast array of derivatives can be generated. This approach has been successfully employed in the discovery of novel antibacterial agents targeting ESKAPE pathogens. nih.gov Similarly, libraries based on the 2-amino-N-(tert-butyl)acetamide scaffold could be screened for a wide range of biological activities. The use of solid-phase synthesis techniques could further streamline the library generation and purification process.

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The synthesis of amides, which traditionally involves the use of stoichiometric coupling reagents leading to significant waste, is a prime target for greener methodologies. semanticscholar.org

Recent research has focused on the development of catalytic methods for amide bond formation that offer higher atom economy and milder reaction conditions. For instance, the use of copper(II) triflate (Cu(OTf)2) as a catalyst for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347) under solvent-free conditions represents a significant advancement. researchgate.net Another green approach involves the use of tert-butyl nitrite (B80452) (TBN) for various transformations of amides under solvent-, metal-, and acid-free conditions. rsc.orgacs.org These methods could be adapted for a more environmentally benign synthesis of this compound and its derivatives.

Green Chemistry Principle Application in Amide Synthesis
Prevention Designing syntheses with fewer steps and less waste.
Atom Economy Utilizing catalytic methods that incorporate most of the starting materials into the final product.
Less Hazardous Chemical Syntheses Using non-toxic reagents and solvents.
Designing Safer Chemicals Creating derivatives with reduced toxicity and improved environmental biodegradability.
Safer Solvents and Auxiliaries Employing water or solvent-free conditions. researchgate.net
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. researchgate.net

Theoretical Predictions for Novel Chemical Reactions and Applications

Theoretical chemistry provides powerful tools for predicting the reactivity and properties of molecules, guiding experimental efforts toward the most promising avenues. While specific theoretical studies on this compound are limited, general principles of amide reactivity can inform predictions of its chemical behavior. The resonance stabilization of the amide bond generally renders it unreactive; however, this can be modulated by substitution and the introduction of strain. nih.govnih.gov

Computational studies could be employed to explore the potential of this compound to participate in novel chemical transformations. For example, theoretical calculations could predict its susceptibility to N-C bond activation, a challenging but increasingly important reaction for the functionalization of amides. nih.gov Furthermore, computational screening could identify potential biological targets for this compound and its derivatives, prioritizing experimental testing. A study on 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives as potential HBV capsid assembly inhibitors showcases how computational predictions can guide the discovery of bioactive molecules. researchgate.net

Advanced Computational Modeling for Complex Systems Involving the Compound

Advanced computational modeling can provide detailed insights into the behavior of molecules in complex environments, such as biological systems or materials. For this compound, molecular dynamics simulations could be used to study its interactions with biological macromolecules, such as enzymes or receptors. This could aid in the rational design of more potent and selective inhibitors or agonists.

Furthermore, quantum mechanical calculations can elucidate the electronic structure and reactivity of the molecule in detail. acs.org Such studies can help in understanding the mechanism of its reactions and in designing catalysts for its synthesis and derivatization. For instance, theoretical studies have been used to investigate the nucleophilic reactivities of amide anions, providing fundamental insights that can be applied to predict the behavior of related compounds. acs.org As computational power continues to increase, these methods will become increasingly valuable for exploring the potential of molecules like this compound in a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(tert-butyl)acetamide hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or amide coupling. For example, ethyl glycinate derivatives (e.g., ethyl 2-aminoacetate) may react with tert-butylamine under acidic conditions, followed by HCl neutralization. Reaction optimization includes pH control (e.g., maintaining pH 4–6 during coupling), temperature (25–50°C), and solvent selection (e.g., DMF or THF). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • Purity : HPLC with UV detection (λ = 210–220 nm) and GC/MS for volatile impurities.
  • Structural Confirmation : 1^1H and 13^{13}C NMR to verify tert-butyl group resonance (δ ~1.2 ppm for C(CH3_3)3_3) and amide protons (δ ~6.5–8.0 ppm).
  • Salt Form : Ion chromatography or elemental analysis to confirm HCl stoichiometry .

Q. How does the tert-butyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer: The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, chloroform). Solubility testing via shake-flask method (pH 7.4 buffer) and stability studies under accelerated conditions (40°C/75% RH) are recommended. Use TLC or HPLC to monitor degradation products .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer: DFT studies (e.g., B3LYP/6-31G* level) model electron density distribution at the amide nitrogen and carbonyl carbon. For example, the electron-withdrawing effect of the tert-butyl group may reduce nucleophilicity at the amino group. Compare calculated Fukui indices with experimental reactivity data (e.g., reaction rates with acylating agents) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar acetamide derivatives?

  • Methodological Answer: Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to account for off-target effects. For example, discrepancies in α-receptor binding (analogous to midodrine derivatives ) may arise from assay conditions (e.g., pH, co-solvents). Meta-analysis of literature data and molecular docking (e.g., AutoDock Vina) can identify structure-activity relationships (SAR) .

Q. How can this compound serve as an intermediate in synthesizing chiral or fluorinated analogs?

  • Methodological Answer: Use the compound as a scaffold for introducing fluorinated groups (e.g., via electrophilic fluorination at the amino group) or chiral centers (e.g., asymmetric hydrogenation). For fluorinated analogs, replace tert-butyl with trifluoroethyl groups (see for synthetic precedents). Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer: Optimize asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) and implement inline PAT (Process Analytical Technology) tools (e.g., FTIR for real-time monitoring). Scale-up risks include racemization during HCl salt formation; mitigate via low-temperature crystallization .

Data Interpretation and Mechanistic Studies

Q. How do spectroscopic data (e.g., IR, MS) differentiate this compound from its des-chloro or des-amino analogs?

  • Methodological Answer:
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and NH bending (~1550 cm1^{-1}) distinguish it from ester analogs.
  • MS : Parent ion [M+H]+^+ at m/z ~191 (C7_7H16_{16}ClN2_2O+^+) with fragmentation patterns (e.g., loss of tert-butyl group at m/z ~135) .

Q. What mechanistic insights explain the compound’s role in inhibiting or enhancing enzyme activity in biochemical assays?

  • Methodological Answer: Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (KiK_i). Molecular dynamics simulations (e.g., GROMACS) can model interactions with enzyme active sites. For example, the tert-butyl group may sterically hinder substrate binding in proteases .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Follow GHS guidelines ():
  • PPE : Gloves, goggles, and fume hoods to avoid skin/eye contact (H315/H319).
  • First Aid : Immediate rinsing for eye exposure; activated charcoal for ingestion (H302).
  • Storage : In airtight containers at 2–8°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.